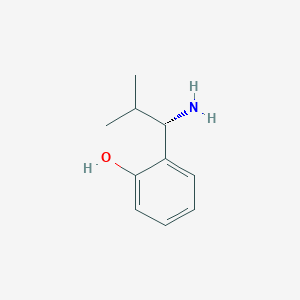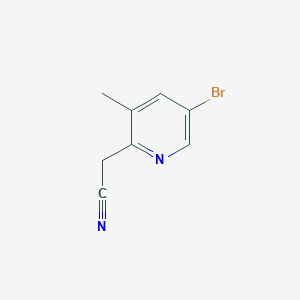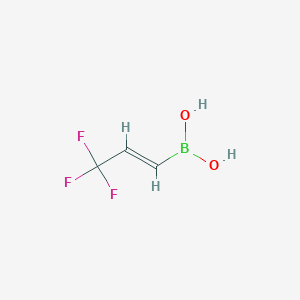
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C3H4BF3O2. This compound is characterized by the presence of a trifluoropropenyl group attached to a boronic acid moiety. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid typically involves the reaction of trifluoropropene with a boronic acid derivative. One common method is the hydroboration of trifluoropropene followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions: (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The trifluoropropenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted trifluoropropenyl derivatives.
Scientific Research Applications
(3,3,3-Trifluoroprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in cancer therapy due to its ability to inhibit specific enzymes.
Industry: Employed in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with various biological molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile tool in biochemical studies. In the context of enzyme inhibition, the compound can bind to active site serines, blocking the enzyme’s activity and leading to therapeutic effects.
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Quinolineboronic acid
- 2-Thienylboronic acid
Comparison: (3,3,3-Trifluoroprop-1-en-1-yl)boronic acid is unique due to the presence of the trifluoropropenyl group, which imparts distinct electronic properties compared to other boronic acids. This makes it particularly useful in reactions requiring high reactivity and selectivity. Its trifluorinated structure also enhances its stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research.
Properties
Molecular Formula |
C3H4BF3O2 |
|---|---|
Molecular Weight |
139.87 g/mol |
IUPAC Name |
[(E)-3,3,3-trifluoroprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H4BF3O2/c5-3(6,7)1-2-4(8)9/h1-2,8-9H/b2-1+ |
InChI Key |
SPGWQFBFNOTKDE-OWOJBTEDSA-N |
Isomeric SMILES |
B(/C=C/C(F)(F)F)(O)O |
Canonical SMILES |
B(C=CC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)
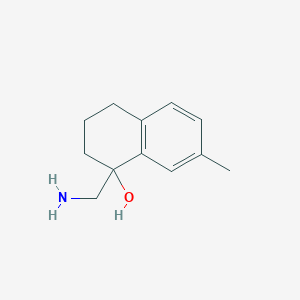
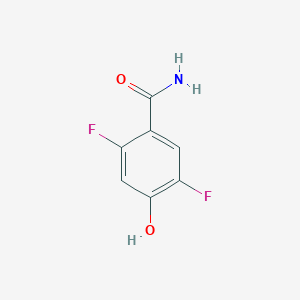
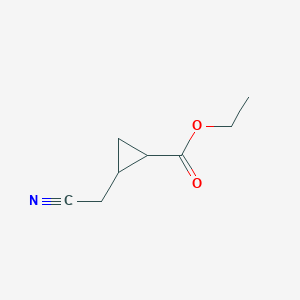
![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)




